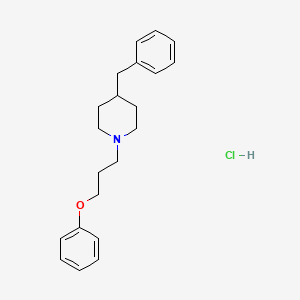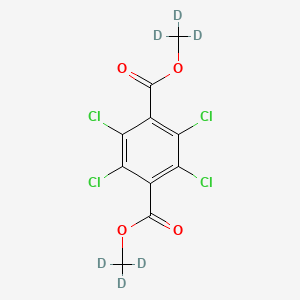
Dimethyl-D6 tetrachloroterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-D6 tetrachloroterephthalate is a deuterated form of dimethyl tetrachloroterephthalate, an organic compound with the molecular formula C10D6Cl4O4. It is the dimethyl ester of tetrachloroterephthalic acid and is used primarily as a reference standard in environmental analysis and testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl-D6 tetrachloroterephthalate can be synthesized by esterification of tetrachloroterephthalic acid with deuterated methanol (CD3OD) in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows a similar route, with the process optimized for large-scale synthesis. The use of deuterated methanol ensures the incorporation of deuterium atoms, which is crucial for its application as a stable isotope-labeled compound .
Types of Reactions:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, but detailed studies on such reactions are limited.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Sodium methoxide and other nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Aplicaciones Científicas De Investigación
Dimethyl-D6 tetrachloroterephthalate is primarily used as a reference standard in environmental analysis and testing. Its stable isotope-labeled nature makes it valuable for:
Environmental Chemistry: Used in the analysis of environmental samples to trace and quantify the presence of tetrachloroterephthalate derivatives.
Biological Studies: Employed in metabolic studies to understand the degradation pathways of tetrachloroterephthalate in biological systems.
Industrial Applications: Utilized in quality control and assurance processes to ensure the accuracy and precision of analytical methods.
Mecanismo De Acción
Comparación Con Compuestos Similares
Dimethyl tetrachloroterephthalate: The non-deuterated form, used as a preemergent herbicide.
Tetrachloroterephthalic acid: The parent acid from which the ester is derived.
Uniqueness: Dimethyl-D6 tetrachloroterephthalate’s uniqueness lies in its deuterated nature, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterpart .
Propiedades
Fórmula molecular |
C10H6Cl4O4 |
|---|---|
Peso molecular |
338.0 g/mol |
Nombre IUPAC |
bis(trideuteriomethyl) 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3/i1D3,2D3 |
Clave InChI |
NPOJQCVWMSKXDN-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC([2H])([2H])[2H])Cl)Cl |
SMILES canónico |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



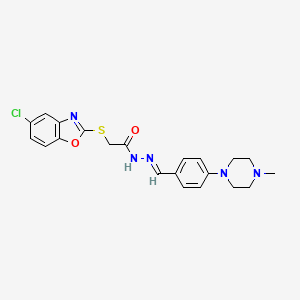
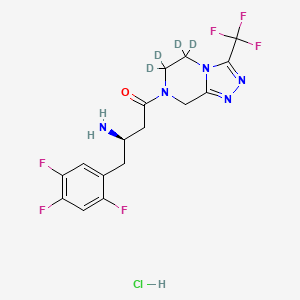
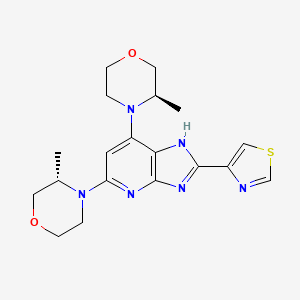
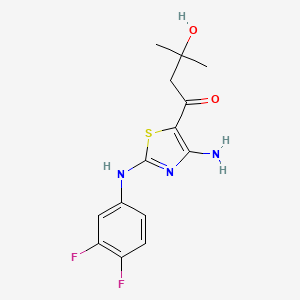
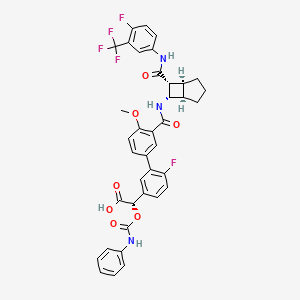

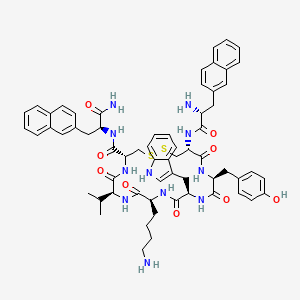

![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
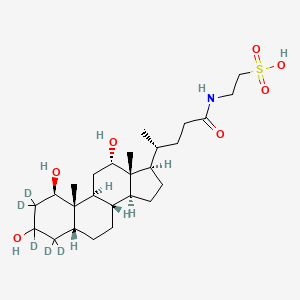
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
